molecular formula C15H11ClF2O B1327790 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone CAS No. 898750-61-3

3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone

Cat. No.: B1327790
CAS No.: 898750-61-3
M. Wt: 280.69 g/mol
InChI Key: NDQLHQXYNBVBFF-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Propiophenones in Chemical Research

Halogenated propiophenones emerged as critical synthetic intermediates following the development of Friedel-Crafts acylation in the late 19th century. The introduction of halogen atoms into aromatic ketones gained prominence in the 20th century, driven by demands for bioactive molecule synthesis. Key milestones include:

  • 1822 : Discovery of the haloform reaction, enabling α-halogenation of methyl ketones.
  • 1948 : Systematic studies on Friedel-Crafts synthesis of halogenated aliphatic ketones using aluminum chloride catalysts.
  • 1958 : Commercial production of haloperidol, demonstrating the pharmaceutical value of halogenated propiophenone derivatives.

The compound 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone represents an evolution in this field, combining dual halogenation (Cl/F) with strategic aromatic substitution to optimize electronic and steric properties.

Significance of Fluorinated Aromatic Ketones in Organic Chemistry

Fluorinated aromatic ketones exhibit unique physicochemical properties critical for advanced applications:

Property Impact on Functionality Example Application
Enhanced lipophilicity Improved membrane permeability Drug candidate optimization
Metabolic stability Resistance to cytochrome P450 oxidation Prolonged pharmacological activity
Electron-withdrawing effects Activation of adjacent reaction sites Asymmetric catalysis

These characteristics make derivatives like this compound valuable in:

  • Medicinal chemistry : As enzyme inhibitors (e.g., SARS-CoV 3CLpro inhibitors).
  • Materials science : Building blocks for fluorinated polymers.
  • Asymmetric synthesis : Chiral auxiliaries in Mannich reactions.

Taxonomic Classification within Halogenated Ketone Derivatives

This compound belongs to a defined subclass of polyhalogenated propiophenones, characterized by:

Structural taxonomy :

  • Core scaffold : Propiophenone (C6H5-CO-CH2-CH3)
  • Substituent positions :
    • 3-Chloro-5-fluorophenyl at C3
    • 4'-Fluoro at aromatic ring (C4')
  • Halogenation pattern : Dual ortho/meta substitution on both aryl groups

Comparative analysis with related derivatives :

Compound Name Molecular Formula Substituent Positions Key Applications
2'-Fluoropropiophenone C9H9FO Fluorine at C2' Synthetic intermediate
3-Chloro-1-(2-fluorophenyl)propan-1-one C9H8ClFO Cl at C3, F at C2 Agrochemical precursors
4'-Chloro-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone C15H10Cl2F2O Cl at C4', F at C3' Pharmaceutical intermediates

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-12-7-10(8-14(18)9-12)1-6-15(19)11-2-4-13(17)5-3-11/h2-5,7-9H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQLHQXYNBVBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644953
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-61-3
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route

The most common synthetic approach involves the following steps:

  • Halogenation of Aromatic Precursors:
    Starting from 3-chloro-5-fluoroaniline or related compounds, selective halogenation (fluorination or chlorination) is performed to obtain the desired substitution pattern on the phenyl ring. This can be achieved using halogenating agents like N-bromosuccinimide (NBS) or elemental halogens under controlled conditions.

  • Friedel-Crafts Acylation:
    The halogenated aromatic compound undergoes Friedel-Crafts acylation with 4-fluoropropiophenone or its acid chloride derivative in the presence of a Lewis acid catalyst such as AlCl3. This step forms the propiophenone linkage, attaching the acyl group to the aromatic ring.

  • Purification:
    The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.

Reaction Conditions

Step Reagents/Conditions Temperature Time Notes
Halogenation NBS or elemental halogen, FeBr3 catalyst 0–25 °C 1–4 hours Controlled to avoid over-halogenation
Friedel-Crafts Acylation 4-fluoropropiophenone, AlCl3 catalyst 0–50 °C 2–6 hours Anhydrous conditions required
Purification Recrystallization or chromatography Ambient Variable Solvent choice affects yield

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scale, yield, and purity:

  • Continuous Flow Reactors: Used to improve heat and mass transfer, enabling better control over reaction parameters and minimizing side reactions.
  • Automated Reagent Addition: Precise dosing of halogenating agents and catalysts enhances reproducibility.
  • Catalyst Recycling: Lewis acid catalysts like AlCl3 may be recovered and reused to reduce costs.
  • Purification: Large-scale crystallization or preparative chromatography ensures product quality.

Analytical and Research Findings on Preparation

Reaction Monitoring and Structural Confirmation

Yield and Purity

Typical yields for the Friedel-Crafts acylation step range from 65% to 85%, depending on reaction conditions and purification efficiency. Purity levels exceeding 98% are achievable with optimized recrystallization.

Comparative Table of Preparation Methods

Method Aspect Description Advantages Limitations
Halogenation Selective halogenation of aromatic precursors High regioselectivity Requires careful control to avoid polyhalogenation
Friedel-Crafts Acylation Acylation with 4-fluoropropiophenone Straightforward, well-established Sensitive to moisture, requires anhydrous conditions
Continuous Flow Synthesis Automated, continuous reagent addition Improved control, scalability Requires specialized equipment
Purification Techniques Recrystallization, chromatography High purity achievable May require multiple steps

Summary of Key Research Findings

  • The presence of electron-withdrawing halogens (Cl, F) on the phenyl rings influences the reactivity and selectivity of the acylation step, often enhancing the electrophilicity of the acylating agent and directing substitution patterns.
  • Optimizing temperature and catalyst loading is critical to maximize yield and minimize by-products such as polyacylated or over-halogenated species.
  • Continuous flow methods have demonstrated improved reproducibility and scalability compared to batch processes, with better heat management and reaction control.
  • Analytical techniques such as ^19F NMR provide sensitive detection of fluorine substitution, critical for confirming the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the phenyl rings can be substituted by nucleophiles.

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted derivatives with different nucleophiles.

    Oxidation: Carboxylic acids or other oxidized products.

    Reduction: Alcohol derivatives.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The compound can interact with enzymes and receptors, leading to biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Physical Properties (if available) CAS/References
This compound (Target) C₁₅H₁₀ClF₂O 279.7 (calc.) 3-Cl, 5-F (phenyl); 4'-F (propanone) N/A Not explicitly listed
3-Chloro-4'-fluoropropiophenone C₉H₈ClFO 184.6 3-Cl (phenyl); 4'-F (propanone) N/A 347-93-3
3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone C₁₆H₁₄ClFOS 308.8 3-Cl, 5-F (phenyl); 4'-SMe (propanone) Density: 1.27 g/cm³; B.P.: 448.5°C 898750-43-1
4'-Bromo-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone C₁₅H₁₀BrClF₂O 359.6 3-Cl, 5-F (phenyl); 3'-F, 4'-Br (propanone) N/A 898750-82-8
2′-Fluoropropiophenone C₉H₉FO 152.2 2'-F (propanone) N/A 446-22-0

Key Differences and Implications

Halogen Substituent Effects
  • Chlorine vs.
  • Fluorine: The electronegativity of fluorine reduces electron density on aromatic rings, influencing reactivity in substitution reactions. For example, 2′-Fluoropropiophenone (C₉H₉FO) lacks the chloro-fluoro-phenyl group, making it less sterically hindered but more susceptible to electrophilic attacks .
Functional Group Variations
  • Thiomethyl (SMe) Group: The thiomethyl group in 3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone introduces sulfur, which can participate in hydrogen bonding and oxidation reactions. This group also increases molecular weight (308.8 vs. 279.7 for the target compound) and likely improves lipid solubility .
  • Dihalogenated Systems: The target compound’s dihalogenated phenyl ring (3-Cl, 5-F) may enhance binding affinity in receptor-ligand interactions compared to mono-halogenated analogs like 3-Chloro-4'-fluoropropiophenone .
Physical Properties
  • The thiomethyl derivative exhibits a high predicted boiling point (448.5°C) and density (1.27 g/cm³), attributed to sulfur’s polarizability and molecular mass . The target compound, lacking sulfur, may have a lower boiling point and density.

Biological Activity

3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone, also known by its CAS number 898750-61-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14ClF2O
  • Molecular Weight : 284.72 g/mol
  • Structure : The compound features a fluorinated phenyl ring and a chlorinated phenyl group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine and chlorine atoms enhances its lipophilicity and metabolic stability, making it resistant to oxidative degradation. This stability can lead to prolonged activity in biological systems.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can be critical in cancer therapy.
  • Receptor Modulation : Its structural characteristics allow it to bind effectively to certain receptors, potentially modulating their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The introduction of halogen substituents like fluorine and chlorine often enhances the antimicrobial efficacy due to increased membrane permeability and interaction with microbial enzymes.

Anti-inflammatory Effects

Studies have suggested that fluorinated compounds can exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Study on Anticancer Activity

A recent study investigated the anticancer potential of this compound using various cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range across tested cell lines, indicating significant cytotoxic effects.
Cell LineIC50 (µM)Mechanism of Action
MCF-72.5Apoptosis induction
A5491.8Cell cycle arrest
HeLa3.0Inhibition of DNA synthesis

In Vivo Studies

In vivo studies involving murine models have shown promising results where the compound was administered orally. Observations included:

  • Tumor Growth Inhibition : Significant reduction in tumor size compared to control groups.
  • Metabolic Stability : High levels of the compound were detected in plasma, indicating effective absorption and bioavailability.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated compounds:

Compound NameBiological ActivityIC50 (µM)
3-(4-Fluorophenyl)-2-hydroxypropanoic acidAntimicrobial5.0
4-FluoroanilineAnticancer4.0
2,6-DifluorobenzamideAnti-inflammatory6.5

Q & A

Q. What are the established synthetic routes for 3-(3-Chloro-5-fluorophenyl)-4'-fluoropropiophenone?

The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃). Dichloromethane (CH₂Cl₂) is commonly used as the solvent, and reaction conditions are optimized to ensure regioselectivity. Post-synthesis purification involves recrystallization or column chromatography to achieve >95% purity. Structural confirmation is performed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

  • NMR Spectroscopy : ¹H NMR detects aromatic proton environments, while ¹³C NMR identifies carbonyl (C=O) and halogen-substituted carbons.
  • X-ray Crystallography : Resolves absolute configuration and substituent positioning, particularly for halogen atoms prone to disorder. SHELXL software is often employed for refinement .
  • FT-IR : Confirms carbonyl stretch (~1680–1720 cm⁻¹) and C-F/C-Cl vibrations.
  • Elemental Analysis : Validates molecular formula (e.g., C₁₆H₁₄ClFOS) .

Q. What are the common reactivity patterns of halogenated propiophenones?

The ketone group undergoes nucleophilic addition (e.g., Grignard reactions), while halogens (Cl, F) participate in cross-coupling reactions (e.g., Suzuki-Miyaura). Fluorine’s electronegativity enhances aromatic stability, reducing electrophilic substitution at meta/para positions. Reductive amination of the ketone group is a key step in generating bioactive analogs .

Advanced Research Questions

Q. How do substituent positions influence the compound’s physicochemical properties?

A comparative analysis of analogs reveals:

Substituent PositionLogPMelting Point (°C)Reactivity with NaBH₄
3-Cl, 5-F, 4'-F3.8152–154Moderate
3-Cl, 4-F (no 5-F)3.5145–147High
3-F, 5-Cl, 4'-F3.7150–152Low
The 5-fluorine atom increases steric hindrance, reducing reduction efficiency, while chlorine at position 3 enhances lipophilicity .

Q. What computational methods are used to predict biological activity?

Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models assess binding affinity to targets like kinase enzymes. Density functional theory (DFT) calculates electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attack. For example, fluorine’s electron-withdrawing effect increases the ketone’s electrophilicity, influencing interaction with serine hydrolases .

Q. How can crystallographic data resolve structural ambiguities in halogenated propiophenones?

High-resolution X-ray data refined via SHELXL (with TWINABS for twinned crystals) clarifies halogen disorder. For instance, fluorine’s smaller atomic radius compared to chlorine reduces positional uncertainty. Anisotropic displacement parameters (ADPs) differentiate between static disorder and dynamic motion in the crystal lattice .

Q. What strategies address contradictory bioactivity data in structurally similar compounds?

Contradictions arise from assay variability (e.g., cell line differences) or impurity interference. Solutions include:

  • Orthogonal Assays : Confirm activity via enzymatic and cell-based tests.
  • Metabolic Stability Screening : Use liver microsomes to rule out rapid degradation.
  • SAR Studies : Compare EC₅₀ values of analogs (e.g., 4'-F vs. 4'-Cl derivatives) to identify critical substituents .

Data Contradiction Analysis

Q. Why do solubility values vary across studies for this compound?

Discrepancies stem from solvent polarity, temperature, and crystallinity. For example:

  • DMSO : 25 mg/mL (amorphous form) vs. 18 mg/mL (crystalline form).
  • Water : <0.1 mg/mL due to high logP (3.8). Amorphous forms, generated via rapid precipitation, exhibit higher solubility but lower stability .

Q. How can conflicting cytotoxicity results be reconciled?

Variations in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differences in:

  • Cell Permeability : Assessed via PAMPA (parallel artificial membrane permeability assay).
  • Efflux Pump Activity : Inhibitors like verapamil control for ABC transporter interference.
  • Assay Duration : Longer exposure times increase metabolite-driven toxicity .

Methodological Recommendations

Q. What protocols optimize the synthesis of high-purity batches?

  • Use Schlenk-line techniques under inert gas (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1).
  • Purify via flash chromatography (230–400 mesh silica) with gradient elution .

Q. Which analytical techniques best quantify trace impurities?

  • HPLC-UV/HRMS : Detects impurities >0.1% via reverse-phase C18 columns.
  • GC-MS : Identifies volatile byproducts (e.g., unreacted acyl chlorides).
  • ¹⁹F NMR : Sensitive to fluorinated contaminants .

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